molecular formula C10H16 B037117 (E)-beta-ocimene CAS No. 3779-61-1

(E)-beta-ocimene

Cat. No.: B037117
CAS No.: 3779-61-1
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
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Mechanism of Action

Ocimene, also known as trans-beta-Ocimene, (3E)-3,7-dimethylocta-1,3,6-triene, (E)-3,7-Dimethylocta-1,3,6-triene, or (E)-beta-ocimene, is a monoterpene found in a variety of plants and fruits . This compound plays a significant role in plant defense mechanisms and has potential therapeutic properties .

Target of Action

Ocimene primarily targets parasites such as Leishmania amazonensis . It exhibits direct activity against the parasite, inhibiting the growth of promastigotes and axenic amastigotes .

Mode of Action

Ocimene interacts with its targets by inhibiting their growth. It has been shown to have excellent growth inhibition of promastigotes (IC50 = 2.78 μM) and axenic amastigotes (EC50 = 1.12 μM) at concentrations non-toxic to RAW 264.7 macrophages .

Biochemical Pathways

Ocimene is part of the terpenes, a large group of plant natural products. The formation of basic C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds via two alternative pathways: the mevalonate pathway from acetyl-CoA and the methylerythritol phosphate pathway from pyruvate and glyceraldehyde-3-phosphate .

Pharmacokinetics

It is known that terpenes are generally lipophilic and can be absorbed through the skin, respiratory tract, and gastrointestinal tract

Result of Action

The primary result of ocimene’s action is the inhibition of parasite growth . Additionally, ocimene has been linked to a spectrum of therapeutic effects. Preliminary studies suggest that ocimene may support respiratory health, provide mental clarity, and foster an overall sense of well-being .

Action Environment

Ocimene is unstable in air and nearly insoluble in water, but soluble in common organic solvents . Environmental factors such as heat or insect damage can trigger certain plants to emit ocimene . This emission can attract natural predators of the offending insects, serving as an indirect plant defense mechanism .

Biochemical Analysis

Biochemical Properties

OCIMENE interacts with various enzymes and proteins. For instance, it is synthesized by ocimene synthases, which are acyclic monoterpene synthases (mTPSs) . These enzymes have been found to arise several times in independent lineages during plant evolution . The interaction between OCIMENE and these enzymes plays a crucial role in the biosynthesis of monoterpenes .

Cellular Effects

OCIMENE has shown potential as an antiviral and antifungal compound . It has been shown to inhibit several viruses and may bind better to viral cells than most other terpenes found in essential oils . Furthermore, studies have shown that OCIMENE may have antifungal properties . It also exhibits selective antileishmanial activity against both stages of L. amazonensis with low levels of cytotoxicity to host cells .

Molecular Mechanism

The molecular mechanism of OCIMENE involves its interaction with various biomolecules. For instance, it has been shown to neutralize various spike proteins that can cause viral infections to enter human cells . Additionally, it has been suggested that mutations in certain sites of mTPSs obstruct the isomerization of geranyl diphosphate, which is crucial for the synthesis of OCIMENE .

Temporal Effects in Laboratory Settings

The effects of OCIMENE can change over time in laboratory settings. For instance, the emissions of OCIMENE in flowers of different species follow marked temporal and spatial patterns of emission . Furthermore, important OCIMENE emissions are induced from vegetative plant tissues after herbivory in many species .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of OCIMENE in animal models, some studies have shown its potential therapeutic effects. For instance, OCIMENE-treated rats showed a significant decrease in AchE levels compared to rotenone-treated rats .

Metabolic Pathways

OCIMENE is involved in the biosynthesis of monoterpenes . It is synthesized from geranyl diphosphate by ocimene synthases . This process is crucial for the production of monoterpenes, which play important roles in plant defense against environmental stresses .

Transport and Distribution

It is known that OCIMENE is released in significant amounts from the leaves and flowers of many plant species .

Subcellular Localization

One study has shown that an ocimene synthase gene, which is responsible for the synthesis of OCIMENE, is located in plastids .

Preparation Methods

Ocimene is primarily extracted from natural sources through steam distillation. This method involves subjecting plant material to hot steam, which releases essential oils containing ocimene. The oil is then collected and cooled to separate ocimene for further purification if needed . Industrial production of ocimene typically involves the extraction from plants like mint, parsley, orchids, hops, kumquats, mangoes, basil, and pepper .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ocimene is often compared to other monoterpenes, such as myrcene, limonene, and humulene. Unlike these more common terpenes, ocimene is less prevalent in plants but still contributes significantly to their aromatic profiles . Ocimene’s unique sweet, herbal scent distinguishes it from the citrusy aroma of limonene and the earthy scent of myrcene . Additionally, ocimene’s potential therapeutic properties, such as its anti-inflammatory and antifungal effects, make it a valuable compound in various industries .

Similar Compounds::
  • Myrcene
  • Limonene
  • Humulene
  • Alpha-pinene
  • Beta-pinene

Ocimene’s distinct chemical structure and properties set it apart from these similar compounds, highlighting its uniqueness and versatility in various applications.

Properties

IUPAC Name

(3E)-3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040567
Record name Ocimene (E)
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name trans-Ocimene
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Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg
Record name trans-Ocimene
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CAS No.

3779-61-1, 13877-91-3, 27400-72-2
Record name (E)-β-Ocimene
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Record name Ocimene trans-beta-form
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Record name beta-Ocimene
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Record name Octatriene, 3,7-dimethyl-, (E)-
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Record name Ocimene (E)
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Record name (E)-3,7-dimethylocta-1,3,6-triene
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Record name .BETA.-OCIMENE, (3E)-
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Record name trans-Ocimene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ocimene?

A1: Ocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any spectroscopic data available for ocimene?

A2: While specific spectroscopic data isn't extensively provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to identify and analyze ocimene in various plant extracts [, , , ].

Q3: How does ocimene contribute to plant defense mechanisms?

A3: Ocimene acts as a herbivore-induced volatile organic compound (VOC) in various plant species. When herbivores attack, plants release ocimene, which can repel herbivores directly or indirectly by attracting their natural enemies. For example, β-ocimene emission in tea plants, induced by pests like Ectropis obliqua, attracts parasitoid wasps that prey on the pests, thus acting as an indirect defense mechanism [, ].

Q4: Does ocimene affect insect behavior beyond repellency?

A4: Yes, ocimene can influence insect behavior in multiple ways. For instance, β-ocimene acts as a key chemical cue in attracting the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), aiding in pest suppression []. Additionally, in the fall webworm moth (Hyphantria cunea), β-ocimene promotes mating and oviposition behaviors [].

Q5: Is there evidence suggesting a link between ocimene emission and environmental stress in plants?

A5: Studies on Quercus ilex suggest that monoterpenes, including ocimene, might contribute to a plant's ability to tolerate heat stress. Fumigating Q. ilex with monoterpenes during exposure to high temperatures reduced the decline in photosynthesis, photorespiration, and monoterpene emissions compared to non-fumigated plants. This protective effect suggests a role for monoterpenes in mitigating heat stress [].

Q6: How does ocimene production in plants respond to light conditions?

A6: Research indicates that ocimene biosynthesis is closely linked to photosynthesis. In lima bean (Phaseolus lunatus), β-ocimene synthesis primarily utilizes carbon fixed during photosynthesis via the plastidial 2-C-methyl-D-erythritol 4-phosphate pathway []. This connection is further supported by the observation that β-ocimene emissions from damaged leaves are significantly higher during the day compared to nighttime [].

Q7: What role does ocimene play in plant-to-plant communication?

A7: Studies show that volatiles, including β-ocimene, released from herbivore-infested tea plants can prime neighboring plants, leading to increased β-ocimene emission in the surrounding plants. This volatile-mediated communication prepares the neighboring plants for potential attacks and enhances their defense response [].

Q8: Are there any potential applications of ocimene in pest control?

A8: The repellent and attractant properties of ocimene against various insects suggest potential applications in pest control strategies. Research on Melicope pteleifolia essential oil, rich in β-cis-ocimene, showed promising fumigant, contact, and repellent activities against storage pests like Tribolium castaneum, Lasioderma serricorne, and Liposcelis bostrychophila [].

Q9: How is ocimene synthesized in plants?

A9: Ocimene biosynthesis occurs through specialized enzymes called terpene synthases (TPSs). In snapdragon flowers, two distinct TPSs, (E)-β-ocimene synthase (AmOCS) and myrcene synthase (AmMYS), are responsible for the production of ocimene and myrcene, respectively. These enzymes utilize geranyl diphosphate (GPP) as a substrate, highlighting their role in floral scent production [].

Q10: Does the genetic background of a plant affect its ocimene emission?

A10: Yes, genetic variation can significantly influence ocimene emission. Studies on Arabidopsis thaliana ecotypes revealed that differences in (E)-β-ocimene emission are attributed to variations in the terpene synthase genes TPS02 and TPS03. These variations can lead to differences in enzyme functionality and subcellular localization, ultimately impacting the plant's volatile profile [].

Q11: What is the role of light in regulating ocimene biosynthesis?

A11: Light, particularly blue light, plays a crucial role in regulating ocimene biosynthesis in some plants. In snapdragon, blue light enhances the expression of AmOCS, the enzyme responsible for ocimene production. This regulation involves a complex pathway involving the blue light receptor AmCRY1 and the transcription factor AmMYB24 [].

Q12: Are there specific transcription factors involved in regulating ocimene synthase expression?

A12: Research on snapdragon identified AmMYB24 as a key transcription factor regulating AmOCS expression. Overexpression of AmMYB24 led to increased AmOCS transcript levels, indicating a positive regulatory role [].

Q13: Is there research on the potential therapeutic effects of ocimene?

A13: While limited, some studies suggest potential therapeutic benefits of ocimene. For instance, research on a rotenone-induced rat model of Parkinson's disease indicated that ocimene might have neuroprotective properties. The study reported reduced α-synuclein aggregation, a hallmark of Parkinson's disease, in rats treated with ocimene [].

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